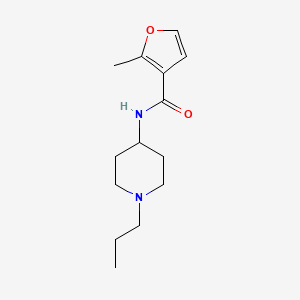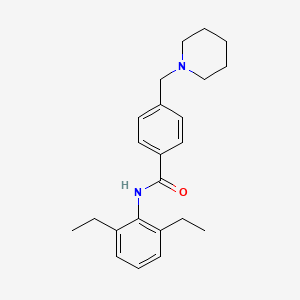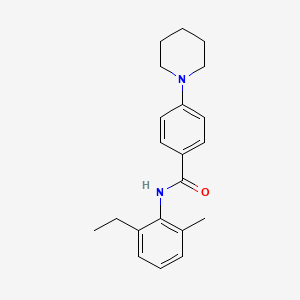
2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide
Übersicht
Beschreibung
2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide, also known as MPF, is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperidine derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide is not well understood, but it is believed to act on the opioid system in the brain. 2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide has been shown to bind to the mu-opioid receptor and activate downstream signaling pathways that lead to the release of endogenous opioids such as enkephalins and endorphins. This activation of the opioid system is thought to be responsible for the analgesic and anxiolytic effects of 2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide.
Biochemical and Physiological Effects:
2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models, and this effect is thought to be mediated by the activation of the opioid system. 2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide has also been shown to reduce inflammation in animal models, and this effect may be due to the inhibition of pro-inflammatory cytokines. In addition, 2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide has been shown to reduce anxiety-like behavior in animal models, and this effect may be due to the modulation of the GABAergic system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide in lab experiments is its well-established synthesis method and purity. 2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide has been synthesized and purified in several studies, and its purity has been confirmed using various analytical techniques. Another advantage of using 2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide is its potential applications in scientific research. 2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide has been shown to exhibit a range of biochemical and physiological effects, and it may be useful in the development of new treatments for various diseases. However, one limitation of using 2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide is its potential for abuse. 2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide acts on the opioid system in the brain, and it may have addictive properties. Therefore, caution should be exercised when using 2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide. One area of research is the development of new treatments for drug addiction and withdrawal symptoms. 2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide has been shown to reduce drug-seeking behavior in animal models, and it may be useful in the development of new treatments for drug addiction. Another area of research is the development of new treatments for neurodegenerative diseases. 2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide has been shown to have neuroprotective effects, and it may be useful in the treatment of Alzheimer's and Parkinson's. Finally, further research is needed to elucidate the exact mechanism of action of 2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide and to better understand its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit analgesic, anti-inflammatory, and anxiolytic effects in animal models. 2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide has also been investigated for its potential use as a treatment for drug addiction and withdrawal symptoms. In addition, 2-methyl-N-(1-propyl-4-piperidinyl)-3-furamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-methyl-N-(1-propylpiperidin-4-yl)furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-3-7-16-8-4-12(5-9-16)15-14(17)13-6-10-18-11(13)2/h6,10,12H,3-5,7-9H2,1-2H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOPOHLATOPEJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2=C(OC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(1-propylpiperidin-4-yl)furan-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2,4-dichlorophenyl)ethyl]-N'-(2,5-dimethoxyphenyl)urea](/img/structure/B4761627.png)
![4-({1-[2-(2-methoxyphenoxy)ethyl]-2,5-dimethyl-1H-indol-3-yl}methylene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4761631.png)
![2-({ethyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4761633.png)
![2-{[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B4761639.png)
![16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-methoxyestra-1,3,5(10)-trien-17-one](/img/structure/B4761658.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-6-(3,4-dihydro-1(2H)-quinolinyl)-1,3,5-triazin-2-amine](/img/structure/B4761662.png)


![[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetonitrile](/img/structure/B4761691.png)
![4-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-methoxybenzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4761694.png)
![N~2~-(4-fluorobenzyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4761702.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(4-methylphenyl)propanamide](/img/structure/B4761703.png)

![N-(2-fluorophenyl)-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4761719.png)